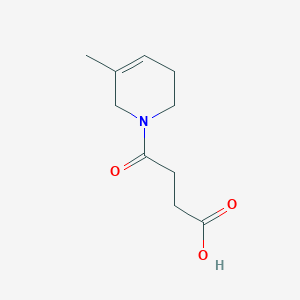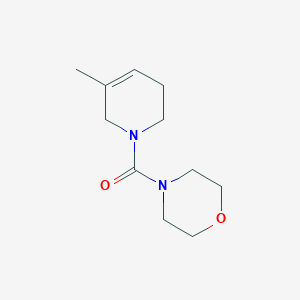![molecular formula C12H13Cl2NO4S B6633527 (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633527.png)
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, also known as DCSA, is a cyclopentane-based compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DCSA is an important molecule in the field of medicinal chemistry, with its synthesis and pharmacological effects being extensively studied.
Mécanisme D'action
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid exerts its pharmacological effects by binding to the active site of the target enzyme, thereby inhibiting its activity. It has been shown to have a high binding affinity for carbonic anhydrase and matrix metalloproteinases, making it a promising candidate for the development of novel therapeutic agents.
Biochemical and Physiological Effects:
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of bone resorption, cancer metastasis, and inflammation. It has also been shown to have potential applications in the treatment of glaucoma, where it can lower intraocular pressure by inhibiting carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has several advantages for use in laboratory experiments, including its high potency and specificity for the target enzyme. However, its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential toxicity.
Orientations Futures
There are several future directions for the study of (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid, including the development of novel therapeutic agents based on its structure and pharmacological effects. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in various disease states. Overall, (1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid represents a promising candidate for the development of novel therapeutic agents with potential applications in a wide range of disease states.
Méthodes De Synthèse
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with various reagents such as lithium aluminum hydride, followed by the reaction with 2,6-dichlorobenzenesulfonyl chloride. The final product is obtained through a series of purification steps such as recrystallization and column chromatography.
Applications De Recherche Scientifique
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory effects on several enzymes such as carbonic anhydrase and matrix metalloproteinases, which are involved in various physiological processes such as bone resorption, cancer metastasis, and inflammation.
Propriétés
IUPAC Name |
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO4S/c13-9-2-1-3-10(14)11(9)20(18,19)15-8-5-4-7(6-8)12(16)17/h1-3,7-8,15H,4-6H2,(H,16,17)/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYSWIGEYHNQAN-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-[(2,6-dichlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-methoxyphenyl)ethyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633445.png)
![5-[(3R)-3-hydroxypyrrolidin-1-yl]sulfonylthiophene-2-carbonitrile](/img/structure/B6633450.png)
![1-[1-(1H-1,2,4-triazol-5-yl)ethylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6633457.png)
![3-[(6-Bromo-1,3-benzothiazol-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6633463.png)



![(1R,3S)-3-[(3-cyano-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633496.png)
![(1R,3S)-3-[(2-propan-2-yloxyacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633502.png)
![(1R,3S)-3-[(2-pyrazol-1-ylacetyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633505.png)
![(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633508.png)
![(1R,3S)-3-[(4-ethylthiadiazole-5-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6633515.png)
![(1R,3S)-3-[(3-chloro-4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633523.png)
![(1R,3S)-3-[(4-chloro-2-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B6633539.png)